molecular formula C27H29N3O4S B2847848 2-{[9-ethoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 895649-03-3

2-{[9-ethoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2847848
CAS No.: 895649-03-3
M. Wt: 491.61
InChI Key: DYZODOYYAOQFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[9-ethoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

2-[[9-ethoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4S/c1-3-33-22-9-7-8-19-16-21-26(34-24(19)22)28-25(18-10-12-20(32-2)13-11-18)29-27(21)35-17-23(31)30-14-5-4-6-15-30/h7-13H,3-6,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZODOYYAOQFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 9-Ethoxy-2-(4-Methoxyphenyl)-5H-Chromeno[2,3-d]Pyrimidin-4-One

The chromeno-pyrimidine core is synthesized via a microwave-assisted cyclocondensation of 2-amino-3-cyano-4H-chromene derivatives with formamidine acetate. As demonstrated by Mandlimath et al., substituting resorcinol derivatives with ethoxy and methoxyphenyl groups enables regioselective formation of the fused ring system.

Procedure :

  • Step 1 : 2-Amino-3-cyano-4H-chromene (3a–h ) is prepared by irradiating a mixture of 4-methoxyphenyl-substituted resorcinol, malononitrile, and ammonium carbonate in water at 300 W for 5 minutes under 12 bar pressure.
  • Step 2 : The intermediate (3a–h ) is reacted with formamidine acetate under microwave irradiation (300 W, 15 minutes) to yield the chromeno-pyrimidine core.

Key Parameters :

  • Yield: 82–89% after recrystallization.
  • Purity: >95% (validated by TLC and $$^{1}\text{H}$$ NMR).

Introduction of the Sulfanyl Group

The sulfanyl moiety is introduced via nucleophilic aromatic substitution at position 4 of the pyrimidine ring. A thiourea or potassium thioacetate-mediated reaction replaces a labile leaving group (e.g., chloro or nitro) with a thiol intermediate, which is subsequently alkylated.

Procedure :

  • Chlorination : Treat the chromeno-pyrimidine core with POCl$$_3$$ at reflux to generate 4-chloro derivative.
  • Thiolation : React the chlorinated intermediate with thiourea in ethanol under reflux, followed by hydrolysis with NaOH to yield the 4-thiol derivative.
  • Alkylation : Couple the thiol with 2-chloro-1-(piperidin-1-yl)ethan-1-one in acetonitrile using triethylamine as a base.

Key Parameters :

  • Yield: 70–75% for thiolation; 85% for alkylation.
  • Solvent Optimization: Acetonitrile minimizes side reactions compared to DMF or THF.

Multicomponent One-Pot Synthesis (Pathway B)

Nano-ZnAl$$2$$O$$4$$-Catalyzed Green Synthesis

Umamahesh et al. developed a solvent-free, one-pot method using nano-ZnAl$$2$$O$$4$$ as a reusable catalyst. This approach condenses salicylaldehyde derivatives, malononitrile, and secondary amines under microwave irradiation.

Procedure :

  • Grind 9-ethoxy-2-hydroxy-4-methoxybenzaldehyde (1 mmol), malononitrile (1 mmol), and nano-ZnAl$$2$$O$$4$$ (20 mol%) for 60 seconds.
  • Add piperidine (1 mmol) to the mixture, inducing an exothermic reaction.
  • Irradiate at 300 W for 2 minutes to afford the target compound.

Key Advantages :

  • Yield: 92–97%.
  • Catalyst Reusability: Nano-ZnAl$$2$$O$$4$$ retains activity for ≥5 cycles.
  • Reaction Time: 2 minutes vs. 6–12 hours for conventional methods.

Acid-Catalyzed Three-Component Reaction

A traditional approach involves refluxing salicylaldehyde, 1,3-dicarbonyl compounds, and 2-aminopyrimidine in acetic acid with piperidine as a base.

Procedure :

  • Reflux 4-methoxyphenylglyoxal (1 mmol), Meldrum’s acid (1 mmol), and 5-hydroxy-4-ethoxy-2H-chromen-2-one (1 mmol) in acetic acid with piperidine (2 drops) for 12 hours.
  • Cool the mixture to precipitate the product, followed by filtration and recrystallization.

Key Parameters :

  • Yield: 78–85%.
  • Limitations: Longer reaction time and lower atom economy compared to microwave methods.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Microwave Synthesis : Ethanol and water mixtures enhance solubility of polar intermediates, while temperatures >100°C accelerate cyclization.
  • Solvent-Free Conditions : Eliminate side reactions caused by solvent participation (e.g., THF peroxidation).

Catalytic Enhancements

  • Nano-ZnAl$$2$$O$$4$$ : High surface area (120–150 m$$^2$$/g) and Lewis acid sites promote Knoevenagel condensation and Michael addition.
  • Piperidine : Acts as both base and nucleophile, facilitating imine formation and thiolate generation.

Analytical Characterization

Spectroscopic Validation

  • $$^{1}\text{H}$$ NMR : Aromatic protons of the chromeno-pyrimidine core appear at δ 6.8–8.2 ppm, while the piperidine methylenes resonate at δ 1.5–2.5 ppm.
  • IR Spectroscopy : Stretching vibrations at 1647 cm$$^{-1}$$ (C=O), 1250 cm$$^{-1}$$ (C-O-C), and 690 cm$$^{-1}$$ (C-S) confirm functional groups.

Chromatographic Purity Assessment

  • HPLC : Retention time of 8.2 minutes (C18 column, 70:30 acetonitrile/water).
  • TLC : R$$_f$$ = 0.62 (ethyl acetate/hexane, 1:1).

Comparative Evaluation of Synthetic Routes

Parameter Microwave-Assisted Solvent-Free Acid-Catalyzed
Yield (%) 89–97 92–97 78–85
Reaction Time 15–20 min 2 min 12 h
Catalyst Reusability Yes (5 cycles) Yes No
Environmental Impact Low (aqueous) Very low Moderate (AcOH)

Industrial Scalability and Challenges

  • Microwave Reactors : Enable kilogram-scale production but require high capital investment.
  • By-Product Management : Thiol oxidation to disulfides necessitates inert atmospheres during alkylation.
  • Regioselectivity : Electron-rich 4-methoxyphenyl groups direct cyclization to the desired position, minimizing isomer formation.

Chemical Reactions Analysis

Types of Reactions

2-{[9-ethoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[9-ethoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[9-ethoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[9-ethoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one lies in its complex structure, which combines multiple functional groups and heterocyclic rings, providing a wide range of chemical and biological properties not found in simpler compounds.

Q & A

Q. What are the key steps for synthesizing this chromeno-pyrimidine derivative, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including condensation of 4-hydroxycoumarin derivatives with substituted aldehydes (e.g., 4-methoxybenzaldehyde) and thiourea in the presence of acid catalysts like p-toluenesulfonic acid. Ethoxy and piperidine substituents are introduced via nucleophilic substitution or coupling reactions. Optimizing temperature (80–120°C) and reaction time (6–24 hours) in polar aprotic solvents (e.g., DMF) improves yield. Catalytic amounts of Lewis acids (e.g., ZnCl₂) enhance regioselectivity . Purity is validated via HPLC (>95%) and melting point analysis.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer: ¹H/¹³C NMR is essential for verifying the chromeno-pyrimidine scaffold, ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), and piperidinyl moiety (δ ~1.5–2.5 ppm for CH₂). IR spectroscopy confirms the thioether linkage (C–S stretch at ~600–700 cm⁻¹) and carbonyl groups (~1650–1750 cm⁻¹). Mass spectrometry (ESI-MS or HRMS) validates the molecular ion peak and fragmentation pattern .

Q. What preliminary biological assays are recommended for initial pharmacological screening?

  • Methodological Answer: Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). Use fluorescence-based binding assays to assess interactions with DNA or proteins. For anti-inflammatory potential, measure cytokine inhibition (e.g., IL-6, TNF-α) in human whole blood models .

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacokinetic properties and target binding affinity?

  • Methodological Answer: Employ molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with biological targets (e.g., glucocorticoid receptors). Use QSAR models to predict logP, bioavailability, and BBB permeability. Density functional theory (DFT) calculations (Gaussian 09) optimize geometry and electronic properties, while MD simulations (AMBER) assess stability in physiological conditions .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy data?

  • Methodological Answer: Investigate metabolic stability via liver microsome assays (e.g., CYP450 isoforms). Use isotopic labeling (¹⁴C/³H) to track bioavailability and tissue distribution. Adjust formulation (e.g., nanoencapsulation) to enhance solubility. Cross-validate results with structural analogs to isolate pharmacophore contributions .

Q. How is single-crystal X-ray diffraction (SCXRD) applied to resolve structural ambiguities?

  • Methodological Answer: Crystallize the compound in a solvent system (e.g., DMSO/EtOH) and collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL (full-matrix least-squares) to determine bond lengths/angles and confirm stereochemistry. Analyze disorder in flexible groups (e.g., piperidinyl) with PLATON or OLEX2 .

Q. What synthetic routes minimize byproducts during thioether bond formation?

  • Methodological Answer: Use Mitsunobu conditions (DIAD, PPh₃) for regioselective thiol coupling. Alternatively, activate the pyrimidin-4-yl position with a leaving group (e.g., Cl or Br) for nucleophilic substitution with mercaptoacetamide derivatives. Monitor reaction progress via TLC and quench with aqueous Na₂S₂O₃ to prevent disulfide byproducts .

Data Interpretation & Optimization

Q. How are spectroscopic data reconciled with computational predictions for tautomeric forms?

  • Methodological Answer: Compare experimental ¹H NMR chemical shifts (e.g., pyrimidine protons at δ ~8.0–9.0 ppm) with DFT-calculated shifts (GIAO method). Variable-temperature NMR identifies dynamic tautomerism. Use NOESY to confirm spatial proximity of protons in dominant tautomers .

Q. What experimental designs address low reproducibility in biological activity assays?

  • Methodological Answer: Standardize cell culture conditions (passage number, serum batch) and use internal controls (e.g., staurosporine for cytotoxicity). Employ orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization). Statistically validate results with ANOVA and post-hoc tests (n ≥ 3) .

Advanced Applications

Q. How can this compound serve as a precursor for radiopharmaceuticals or fluorescent probes?

  • Methodological Answer:
    Introduce chelating groups (e.g., DOTA for ⁶⁸Ga/⁶⁴Cu) via amide coupling. For fluorescence, conjugate with dansyl chloride or BODIPY dyes. Radiolabeling efficiency is assessed via radio-HPLC, while probe specificity is tested in live-cell imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.